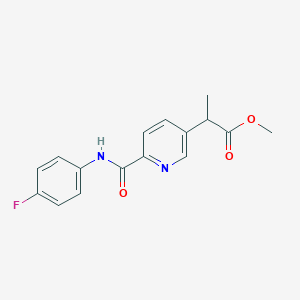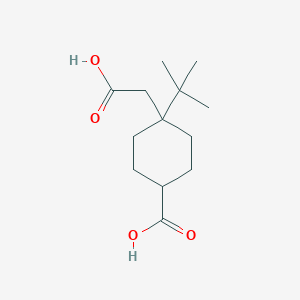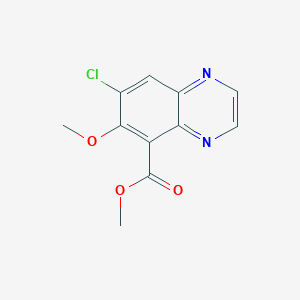
Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate is a quinoxaline derivative with a molecular structure that includes a chloro group at the 7th position, a methoxy group at the 6th position, and a carboxylate ester group at the 5th position. Quinoxalines are heterocyclic compounds known for their diverse biological activities and applications in various fields of science and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the condensation of 1,2-diamines with 1,2-diketones or their derivatives under acidic or basic conditions.
Modern Methods: Advanced synthetic routes include the use of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the chloro and methoxy groups.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions (temperature, pressure, and pH) is maintained.
Continuous Flow Synthesis: Continuous flow reactors are increasingly being used for the production of quinoxaline derivatives due to their efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinoxaline-5,6-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the chloro group to a more reduced form, such as an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinoxaline-5,6-dicarboxylate derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Derivatives with various functional groups at the chloro and methoxy positions.
科学研究应用
Chemistry: Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in the study of infectious diseases. Medicine: Research has explored its use in cancer therapy, as quinoxaline derivatives have been found to exhibit cytotoxic properties against various cancer cell lines. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves the inhibition of key biological pathways or the modulation of cellular processes.
相似化合物的比较
Quinoxaline: The parent compound without substituents.
7-Chloroquinoxaline: Lacks the methoxy and carboxylate groups.
6-Methoxyquinoxaline: Lacks the chloro and carboxylate groups.
Uniqueness: Methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate is unique due to the presence of both chloro and methoxy groups, which can significantly alter its chemical and biological properties compared to its simpler analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer numerous opportunities for innovation and discovery.
属性
分子式 |
C11H9ClN2O3 |
|---|---|
分子量 |
252.65 g/mol |
IUPAC 名称 |
methyl 7-chloro-6-methoxyquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-10-6(12)5-7-9(14-4-3-13-7)8(10)11(15)17-2/h3-5H,1-2H3 |
InChI 键 |
LKPFUWUCDZVUSO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=NC=CN=C2C=C1Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Iodo-2-(methyloxy)phenyl]-2-piperazinone](/img/structure/B15355516.png)


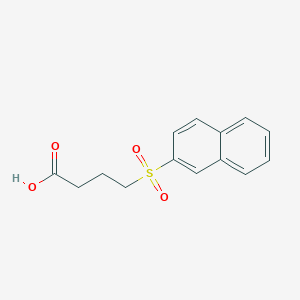


![3-[4-(Aminomethyl)phenyl]propan-1-amine](/img/structure/B15355537.png)
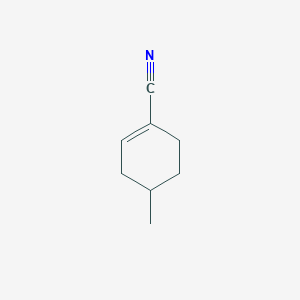
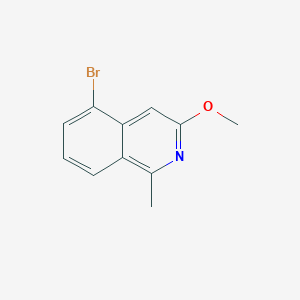
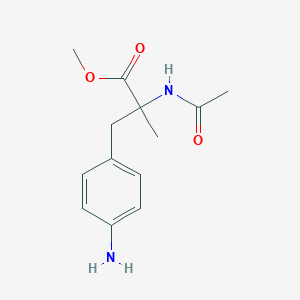
![N-(3-methoxyphenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15355581.png)
![methyl 8-chloro-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15355589.png)
